molecular formula C13H15NOS B14384380 (2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one CAS No. 87568-60-3

(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one

Cat. No.: B14384380
CAS No.: 87568-60-3
M. Wt: 233.33 g/mol
InChI Key: BKMUFIOCFQOPDT-GHMZBOCLSA-N
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Description

(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a phenylsulfanyl group attached to a bicyclic heptanone framework, which includes an azabicyclo moiety. The stereochemistry of the compound is defined by the (2R,5R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic heptanone core can be synthesized through a Diels-Alder reaction, followed by a series of functional group transformations.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylsulfanyl precursor reacts with the bicyclic core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

CAS No.

87568-60-3

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

(2R,5R)-2-(phenylsulfanylmethyl)-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C13H15NOS/c15-13-8-10-6-7-11(14(10)13)9-16-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2/t10-,11-/m1/s1

InChI Key

BKMUFIOCFQOPDT-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@@H](N2[C@H]1CC2=O)CSC3=CC=CC=C3

Canonical SMILES

C1CC(N2C1CC2=O)CSC3=CC=CC=C3

Origin of Product

United States

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